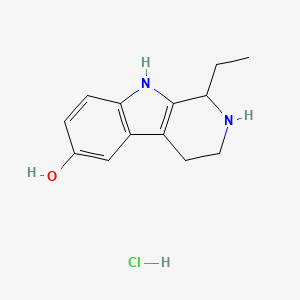

1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride

Descripción

1-Etil-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol-6-ol monohidrocloruro es un compuesto químico que pertenece a la clase de las tetrahidro-β-carbolinas. Estos compuestos son conocidos por sus diversas actividades biológicas, incluidas las posibles propiedades anticancerígenas .

Propiedades

Número CAS |

87820-25-5 |

|---|---|

Fórmula molecular |

C13H17ClN2O |

Peso molecular |

252.74 g/mol |

Nombre IUPAC |

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol;hydrochloride |

InChI |

InChI=1S/C13H16N2O.ClH/c1-2-11-13-9(5-6-14-11)10-7-8(16)3-4-12(10)15-13;/h3-4,7,11,14-16H,2,5-6H2,1H3;1H |

Clave InChI |

VNHMAUFLZFCXNT-UHFFFAOYSA-N |

SMILES canónico |

CCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-Etil-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol-6-ol monohidrocloruro típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica el uso de cloruro de N,N-dimetilmetilenoamonio en ácido acético . La reacción se lleva a cabo bajo atmósfera de nitrógeno y requiere agitación vigorosa durante varias horas .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están ampliamente documentados. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, asegurando un control adecuado de las condiciones de reacción para mantener la calidad y el rendimiento del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

1-Etil-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol-6-ol monohidrocloruro puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el hidruro de litio y aluminio.

Sustitución: Este compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el átomo de nitrógeno.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

1-Etil-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol-6-ol monohidrocloruro tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas más complejas.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos e intermediarios químicos.

Mecanismo De Acción

El mecanismo de acción de 1-Etil-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol-6-ol monohidrocloruro implica su interacción con objetivos moleculares como los receptores de estrógenos. Actúa como un modulador de los receptores de estrógenos, que puede inhibir la proliferación de células cancerosas al interferir con sus vías de señalización de crecimiento . Los estudios de acoplamiento molecular han demostrado que este compuesto se une de manera efectiva a los sitios activos de estos receptores, bloqueando así su actividad .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 1-metil-1,2,3,4-tetrahidro-β-carbolina-3-carboxílico: Conocido por sus actividades biológicas, incluidas las propiedades anticancerígenas.

Derivados de 2,3,4,5-tetrahidro-1H-pirido(4,3-b)indol: Estos compuestos también exhiben una actividad antitumoral significativa.

Singularidad

1-Etil-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol-6-ol monohidrocloruro es único debido a sus características estructurales específicas y su potente actividad como modulador de los receptores de estrógenos. Esto lo convierte en un compuesto valioso en el desarrollo de nuevas terapias contra el cáncer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.